
1,3,5-Tris(benzyloxy)-1,3,5-triazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(benzyloxy)-1,3,5-triazinane is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound consists of a triazine ring substituted with three benzyloxy groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(benzyloxy)-1,3,5-triazinane typically involves the nucleophilic substitution of cyanuric chloride with benzyl alcohol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The reaction conditions usually include refluxing the mixture in an appropriate solvent, such as acetone or ethanol, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris(benzyloxy)-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully reduced triazine derivatives.
Substitution: The benzyloxy groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride, are commonly used.
Major Products Formed
The major products formed from these reactions include benzaldehyde derivatives, reduced triazine derivatives, and various substituted triazine compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3,5-Tris(benzyloxy)-1,3,5-triazinane has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(benzyloxy)-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity with various biological targets. The triazine ring can undergo protonation and deprotonation, affecting its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine: The parent compound with a similar triazine ring structure but without benzyloxy substitutions.
1,3,5-Tris(4-aminophenyl)benzene: A compound with similar triazine core but different substituents, leading to different chemical properties.
2,4,6-Tris(benzyloxy)-1,3,5-triazine: A closely related compound with similar benzyloxy groups but different substitution pattern.
Uniqueness
1,3,5-Tris(benzyloxy)-1,3,5-triazinane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of benzyloxy groups enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
93102-09-1 |
|---|---|
Formule moléculaire |
C24H27N3O3 |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
1,3,5-tris(phenylmethoxy)-1,3,5-triazinane |
InChI |
InChI=1S/C24H27N3O3/c1-4-10-22(11-5-1)16-28-25-19-26(29-17-23-12-6-2-7-13-23)21-27(20-25)30-18-24-14-8-3-9-15-24/h1-15H,16-21H2 |
Clé InChI |
SSBVXPSSHFOMIC-UHFFFAOYSA-N |
SMILES canonique |
C1N(CN(CN1OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


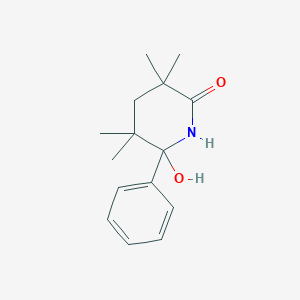
![4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)](/img/structure/B14346204.png)
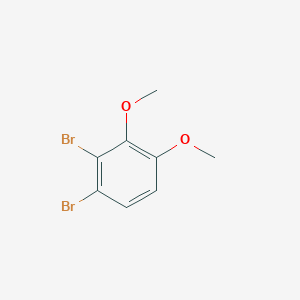

![3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14346222.png)

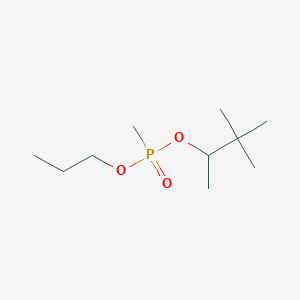
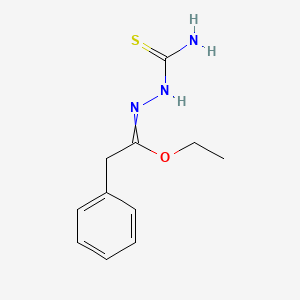
![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)

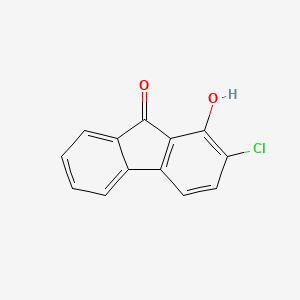
![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)


